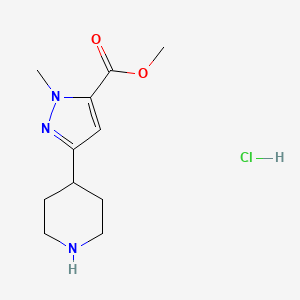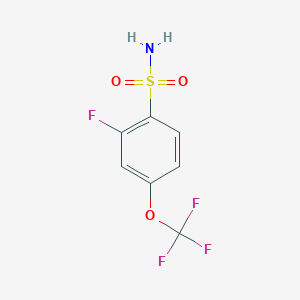
2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a fluoro group, a trifluoromethoxy group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethoxy group. The sulfonamide group is then introduced through sulfonation and subsequent amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
化学反应分析
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学研究应用
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: Similar structure but lacks the sulfonamide group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar structure but with a bromo group instead of a sulfonamide group.
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethoxy groups enhances its stability and reactivity, while the sulfonamide group provides additional sites for interaction with biological targets.
This compound’s unique combination of properties makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H5F4NO3S |
|---|---|
分子量 |
259.18 g/mol |
IUPAC 名称 |
2-fluoro-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H2,12,13,14) |
InChI 键 |
IJICNWHIIKZDFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


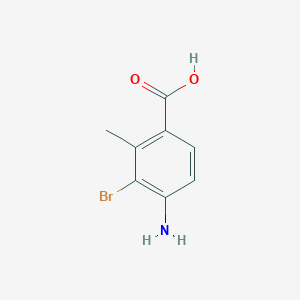

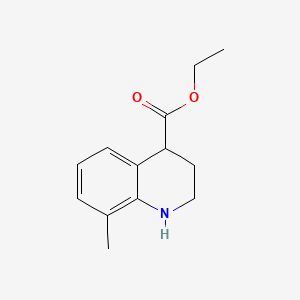

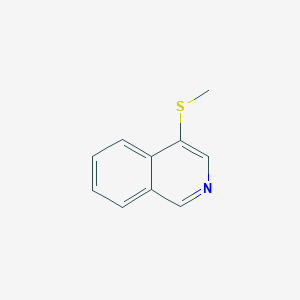
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
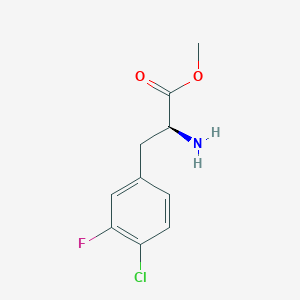
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

